molecular formula C21H23N3O3 B7476839 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

Cat. No. B7476839
M. Wt: 365.4 g/mol
InChI Key: QYCXELFFIPOHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a piperazine derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide exerts its effects by binding to and activating serotonin receptors in the brain. Specifically, 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide acts as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2B receptor. This leads to an increase in the release of dopamine and norepinephrine, which results in the characteristic stimulant effects of 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide.
Biochemical and Physiological Effects:
1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, increased body temperature, and increased levels of dopamine and norepinephrine in the brain. 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has also been shown to have psychoactive effects, including increased alertness, euphoria, and a sense of well-being.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to study the effects of 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide on specific biological pathways and systems. Additionally, 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is relatively easy to synthesize and is available in high purity. One limitation of using 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide in lab experiments is its potential for abuse as a psychoactive substance. Researchers must take precautions to ensure that 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is used only for scientific research purposes and not for recreational use.

Future Directions

There are many potential future directions for research on 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide. One area of interest is the development of 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide derivatives with improved pharmacological properties, such as increased selectivity for specific serotonin receptors or reduced potential for abuse. Another area of interest is the investigation of 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide's potential as a treatment for various diseases, including cancer and neurodegenerative disorders. Finally, the use of 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide as a surfactant and as a precursor for the synthesis of other compounds may also be an area of future research.

Synthesis Methods

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-benzoxazole with 4-piperidone and 2-phenoxyethanol in the presence of a base. The reaction yields 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide in high purity and yield. Other methods for synthesizing 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide include the reaction of 1,3-benzoxazole with piperazine and 2-phenoxyethanol in the presence of an acid catalyst.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has been studied for its effects on the central nervous system, including its potential as a psychoactive substance. In materials science, 1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide has been investigated for its potential applications as a surfactant and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(22-12-15-26-17-6-2-1-3-7-17)16-10-13-24(14-11-16)21-23-18-8-4-5-9-19(18)27-21/h1-9,16H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCXELFFIPOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzoxazol-2-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

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